molecular formula C10H13N3O3 B14539282 3-(4-Nitro-1H-pyrrol-2-YL)-N-propylprop-2-enamide CAS No. 62427-44-5

3-(4-Nitro-1H-pyrrol-2-YL)-N-propylprop-2-enamide

Cat. No.: B14539282
CAS No.: 62427-44-5
M. Wt: 223.23 g/mol
InChI Key: SPQLHZGCUCSUNJ-UHFFFAOYSA-N
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Description

3-(4-Nitro-1H-pyrrol-2-YL)-N-propylprop-2-enamide is a synthetic organic compound characterized by a pyrrole ring substituted with a nitro group at the 4-position and a propylprop-2-enamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 1H-pyrrole-2-carboxylic acid, followed by esterification and subsequent amidation to introduce the propylprop-2-enamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitro-1H-pyrrol-2-YL)-N-propylprop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(4-Nitro-1H-pyrrol-2-YL)-N-propylprop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Nitro-1H-pyrrol-2-YL)-N-propylprop-2-enamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Nitro-1H-pyrrol-2-yl)methanol
  • 3-(4-Nitro-1H-pyrrol-2-yl)carbonylhistidine
  • 1-(2-alkoxy-2-oxoethyl)-4-formyl-1H-pyrrole-2-carboxylates

Uniqueness

3-(4-Nitro-1H-pyrrol-2-YL)-N-propylprop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

62427-44-5

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

3-(4-nitro-1H-pyrrol-2-yl)-N-propylprop-2-enamide

InChI

InChI=1S/C10H13N3O3/c1-2-5-11-10(14)4-3-8-6-9(7-12-8)13(15)16/h3-4,6-7,12H,2,5H2,1H3,(H,11,14)

InChI Key

SPQLHZGCUCSUNJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C=CC1=CC(=CN1)[N+](=O)[O-]

Origin of Product

United States

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